4-Ethylpicolinimidamide
Description
4-Ethylpicolinimidamide is a pyridine-derived compound featuring an ethyl substituent at the 4-position of the picolinimidamide core. The imidamide group (–C(=NH)NH₂) confers unique electronic and steric properties, making this class of compounds relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-ethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3/c1-2-6-3-4-11-7(5-6)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |
InChI Key |
UZRHFFLMLDOFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylpicolinimidamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylpyridine with cyanamide under acidic conditions to form the desired imidamide. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Ethylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylpicolinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethylpicolinimidamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally similar compounds to 4-Ethylpicolinimidamide, based on similarity scores and substituent variations:
| Compound Name | Substituent at 4-Position | Similarity Score | Key Structural Features |
|---|---|---|---|
| This compound | Ethyl (–CH₂CH₃) | Reference (1.00) | Alkyl chain; moderate steric bulk |
| 4-Phenoxypicolinimidamide hydrochloride | Phenoxy (–OPh) | 0.96 | Aromatic ether; increased lipophilicity |
| 4-Ethoxypicolinimidamide hydrochloride | Ethoxy (–OCH₂CH₃) | 0.95 | Ether group; polarizable oxygen atom |
| 4-(Pyridin-3-yloxy)picolinimidamide HCl | Pyridin-3-yloxy (–O-Py) | 0.93 | Heteroaromatic ether; potential H-bonding |
| 4-(Trifluoromethyl)picolinimidamide HCl | Trifluoromethyl (–CF₃) | 0.54 | Electron-withdrawing; high electronegativity |
Structural Insights :
- Ethyl vs. Phenoxy/Ethoxy: The ethyl group (non-polar) contrasts with phenoxy/ethoxy substituents, which introduce oxygen atoms capable of H-bonding or π-π interactions. This difference may influence solubility and target binding .
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